trans-3,4-Dimethylpiperidin-3-OL hcl
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Overview
Description
trans-3,4-Dimethylpiperidin-3-OL hydrochloride: is a chemical compound with the molecular formula C7H16ClNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-Dimethylpiperidin-3-OL hydrochloride typically involves the reaction of piperidine derivatives with methylating agents under controlled conditions. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process .
Industrial Production Methods: Industrial production of trans-3,4-Dimethylpiperidin-3-OL hydrochloride often involves large-scale methylation reactions followed by purification steps such as crystallization or distillation. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid, resulting in the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3,4-Dimethylpiperidin-3-OL hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Halides, amines
Scientific Research Applications
Chemistry: In chemistry, trans-3,4-Dimethylpiperidin-3-OL hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the role of piperidine derivatives in biological systems and their interactions with cellular components .
Medicine: In medicine, trans-3,4-Dimethylpiperidin-3-OL hydrochloride is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and stability make it a valuable component in manufacturing processes .
Mechanism of Action
The mechanism of action of trans-3,4-Dimethylpiperidin-3-OL hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 3,3-Dimethylpiperidin-4-ol
- 3,5-Dimethylpiperidin-4-ol hydrochloride
Comparison: Compared to similar compounds, trans-3,4-Dimethylpiperidin-3-OL hydrochloride has unique structural features that influence its reactivity and applications. For example, the position of the methyl groups on the piperidine ring can affect the compound’s ability to participate in specific chemical reactions and its interactions with biological targets .
Properties
IUPAC Name |
(3S,4R)-3,4-dimethylpiperidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-3-4-8-5-7(6,2)9;/h6,8-9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOORALUCWPZOR-ZJLYAJKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1(C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@]1(C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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